Potency Comparison: PDE4-IN-16 vs. Rolipram, Roflumilast, Apremilast, and Crisaborole
PDE4-IN-16 inhibits PDE4 with an IC50 of 3.61 μM [1]. This value places it in the micromolar range, distinct from the nanomolar potency of reference inhibitors Rolipram (IC50 = 130 nM for PDE4B and 240 nM for PDE4D ), Roflumilast (IC50 = 0.7-0.9 nM for PDE4A1/B1 ), and Apremilast (IC50 = 74 nM for PDE4 [2]). It is, however, more potent than the topical inhibitor Crisaborole (IC50 = 490 nM ). This potency profile suggests PDE4-IN-16 is suitable for studies where strong PDE4 inhibition is not desired or where a chemical starting point with moderate activity is advantageous for further optimization.
| Evidence Dimension | PDE4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.61 μM |
| Comparator Or Baseline | Rolipram: 130 nM (PDE4B), 240 nM (PDE4D); Roflumilast: 0.7-0.9 nM (PDE4A1/B1); Apremilast: 74 nM; Crisaborole: 490 nM |
| Quantified Difference | PDE4-IN-16 is 28-fold less potent than Rolipram (PDE4B), 5,157-fold less potent than Roflumilast (PDE4A1), 49-fold less potent than Apremilast, and 7.4-fold more potent than Crisaborole. |
| Conditions | Cell-free enzymatic assays; exact conditions vary between studies but generally involve recombinant PDE4 enzymes and measurement of cAMP hydrolysis. |
Why This Matters
Researchers seeking a moderately potent PDE4 inhibitor or a starting scaffold for medicinal chemistry can select PDE4-IN-16 based on its defined IC50, avoiding the need to use more potent, clinically-advanced compounds where low concentrations may confound results.
- [1] PeptideDB. PDE4-IN-16 Product Page. View Source
- [2] PMC Table 1. Apremilast (nM) PDE4 (U937 cell) IC50. View Source
